3-((3-Ethyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid
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Overview
Description
3-((3-Ethyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid is an organic compound with a complex structure that includes an imidazolidinone ring and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Ethyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid typically involves the reaction of 3-ethyl-2-oxoimidazolidine with a benzoic acid derivative under specific conditions. One common method involves the use of a coupling reagent to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide, and the temperature is maintained at a moderate level to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high efficiency and consistency in the production process. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-((3-Ethyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted benzoic acids .
Scientific Research Applications
3-((3-Ethyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((3-Ethyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid
- 2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid
- 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid
Uniqueness
3-((3-Ethyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid is unique due to its specific structural features, such as the ethyl group on the imidazolidinone ring and the benzoic acid moiety.
Properties
Molecular Formula |
C13H16N2O3 |
---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
3-[(3-ethyl-2-oxoimidazolidin-1-yl)methyl]benzoic acid |
InChI |
InChI=1S/C13H16N2O3/c1-2-14-6-7-15(13(14)18)9-10-4-3-5-11(8-10)12(16)17/h3-5,8H,2,6-7,9H2,1H3,(H,16,17) |
InChI Key |
QJDSLFAVQZNFJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(C1=O)CC2=CC(=CC=C2)C(=O)O |
Origin of Product |
United States |
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